Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate
Description
Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a thiourea (aminocarbamothioyl) substituent. The Boc group is widely used in organic synthesis to protect amine functionalities, enabling selective reactivity in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2S/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)13-9(18)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVQBGXYQMDGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=S)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Targeted Protein Degradation
One of the primary applications of tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce the degradation of specific proteins within cells, offering a novel approach to drug discovery. The compound acts as a semi-flexible linker that connects a ligand for a target protein to an E3 ligase ligand, facilitating the formation of a ternary complex that promotes ubiquitination and subsequent degradation of the target protein .
Structure-Activity Relationship Studies
Research has indicated that the rigidity of the linker region, influenced by compounds like tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate, can significantly affect the three-dimensional orientation of PROTACs. This orientation is crucial for optimizing drug-like properties and enhancing the efficacy of these degraders .
Anticancer Research
Cytotoxicity Studies
The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, derivatives containing piperidine structures have demonstrated significant apoptotic activity in hypopharyngeal tumor cells. Such studies suggest that tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate could be a valuable candidate in developing new anticancer agents .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve modulation of critical signaling pathways associated with cell proliferation and survival. Research indicates that piperidine derivatives can inhibit key enzymes and receptors involved in cancer progression, thereby enhancing their potential as therapeutic agents .
Immunomodulation
Enhancing Immune Responses
Recent studies have explored the immunomodulatory effects of piperidine derivatives, including tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate. These compounds have been shown to enhance the activity of immune cells, such as splenocytes, against tumor cells by inhibiting the PD-1/PD-L1 pathway. This suggests their potential role as immunotherapeutic agents in cancer treatment .
Case Study 1: PROTAC Development
A study focused on developing new PROTACs using tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate as a linker demonstrated its effectiveness in degrading specific oncogenic proteins. The study highlighted how variations in linker length and flexibility could impact degradation efficiency and selectivity.
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation observed at nanomolar concentrations, underscoring its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on synthetic efficiency, substituent effects, and physicochemical properties.
Physicochemical and Functional Properties
- Stability : Boc-protected piperidines are stable under basic conditions but susceptible to acidic deprotection (e.g., HCl/MeOH, as in ). Thiourea derivatives may exhibit reduced stability under oxidative conditions compared to urea analogs .
Key Research Findings
Yield Optimization : Boc-protected piperidines generally achieve higher yields (e.g., 97% in ) compared to bulkier substituents like pyrimido-oxazine (54–72% in ), suggesting that steric hindrance impacts reaction efficiency .
Functional Group Compatibility : The thiourea moiety’s reactivity may limit its use in metal-catalyzed reactions, whereas urea or acetylated analogs are more versatile in cross-coupling or cyclization reactions .
Biological Activity
Tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate (CAS No. 87120-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate can be described by its molecular formula and molecular weight of approximately 248.36 g/mol. The compound features a piperidine ring, which is a common scaffold in many bioactive molecules.
Synthesis
The synthesis of tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with various thiocarbonyl compounds under controlled conditions. For instance, one method reported a yield of 91% by reacting the compound in pyridine with methanesulfonyl chloride at room temperature for 16 hours .
The biological activity of this compound has been linked to its ability to modulate various signaling pathways, particularly those involved in inflammation and cell death:
- NLRP3 Inhibition : Recent studies suggest that derivatives of piperidine-based compounds can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. Tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate may exhibit similar properties, potentially reducing IL-1β release in macrophages .
In Vitro Studies
In vitro evaluations have shown that compounds with similar structures can prevent pyroptosis, a form of programmed cell death associated with inflammation. For instance, certain derivatives demonstrated a concentration-dependent inhibition of IL-1β release, indicating their potential as anti-inflammatory agents .
Case Studies and Research Findings
Several studies have explored the biological implications of piperidine derivatives:
- Anti-inflammatory Activity : A study highlighted that compounds derived from piperidine scaffolds could significantly reduce markers of inflammation in human macrophages when tested at concentrations ranging from 0.1 to 50 µM. The most effective compounds achieved over 35% inhibition of pyroptotic cell death .
- Structural Modulation : Research into structural modifications has revealed that slight changes in the chemical structure can lead to substantial differences in biological activity. For example, removing certain functional groups reduced anti-pyroptotic activity, demonstrating the importance of specific molecular features for biological efficacy .
- Safety and Toxicity : Preliminary toxicity assessments indicate that while these compounds show promise as therapeutic agents, careful evaluation is necessary to ensure safety profiles are acceptable for further development .
Comparative Analysis
To better understand the potential applications of tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate, a comparison with other related compounds is useful:
| Compound Name | CAS No. | Biological Activity |
|---|---|---|
| Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | 871115-32-1 | Anti-inflammatory properties |
| Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate | 646071-42-3 | NLRP3 inflammasome inhibition |
| Tert-butyl 4-(aminooxy)piperidine-1-carboxylate | 24729482 | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
